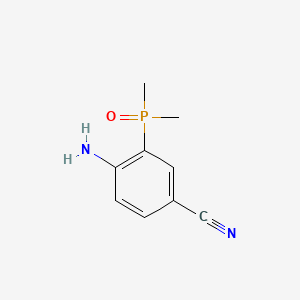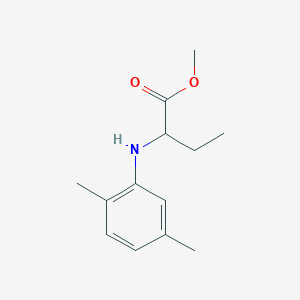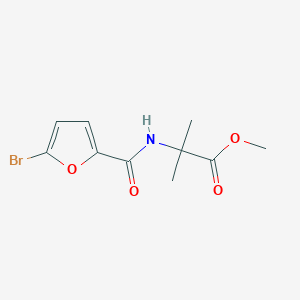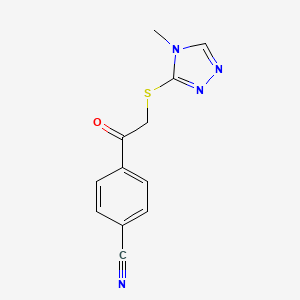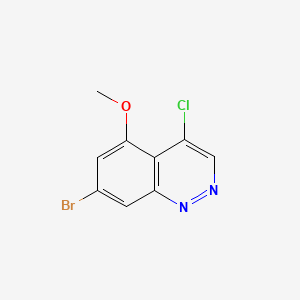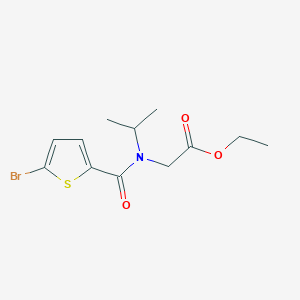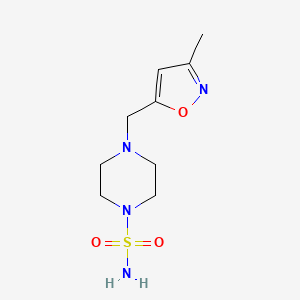
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C9H16N4O3S and a molecular weight of 260.31 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a sulfonamide group and a 3-methylisoxazole moiety, making it a unique and versatile compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the following steps:
Formation of the 3-Methylisoxazole Moiety: The 3-methylisoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the 3-methylisoxazole moiety is reacted with piperazine under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperazine ring using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole and piperazine rings.
Reduction: Reduced forms of the sulfonamide and isoxazole moieties.
Substitution: Substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-phosphate: Contains a phosphate group instead of a sulfonamide.
Uniqueness
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H16N4O3S |
|---|---|
Poids moléculaire |
260.32 g/mol |
Nom IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15) |
Clé InChI |
XLSLZECBWIVYGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
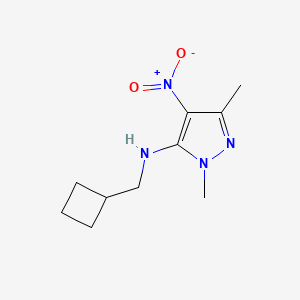

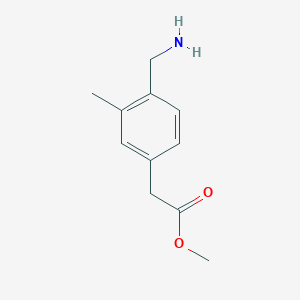
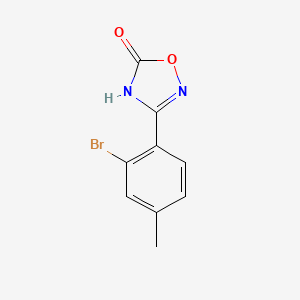
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
